Computed Lipophilicity (XLogP3-AA) Comparison Against N-Alkyl Analogs
The computed partition coefficient of 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one (XLogP3-AA = -0.3) [1] places it at a more hydrophilic boundary relative to saturated N-alkyl analogs. For comparison, the N-propyl derivative 6-(propylamino)pyridazin-3(2H)-one is reported with a predicted cLogP of approximately 0.2 to 0.5 . This shift in lipophilicity can influence membrane permeability and binding to hydrophobic enzyme pockets.
| Evidence Dimension | Lipophilicity (XLogP3-AA / cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3 |
| Comparator Or Baseline | 6-(propylamino)pyridazin-3(2H)-one: cLogP ~0.2–0.5 |
| Quantified Difference | Δ LogP ≈ 0.5–0.8 units (more hydrophilic for allyl derivative) |
| Conditions | Computed values; PubChem XLogP3-AA vs. predicted cLogP from vendor datasheet |
Why This Matters
A half-log unit difference in lipophilicity can significantly impact solubility, permeability, and off-target binding profiles, making the allyl derivative a distinct choice for lead optimization programs requiring lower logP.
- [1] PubChem. (2026). Compound Summary for CID 13274965: 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one. View Source
